molecular formula C7H9N3 B1203292 4-Aminobenzamidine CAS No. 3858-83-1

4-Aminobenzamidine

Cat. No. B1203292
Key on ui cas rn: 3858-83-1
M. Wt: 135.17 g/mol
InChI Key: WPANETAWYGDRLL-UHFFFAOYSA-N
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Patent
US06140353

Procedure details

The reaction of a substituted benzaldehyde of the formula II, an isonitrile of the formula RNC and a 4-aminobenzamidine of the formula III is advantageously carried out in a solvent (e.g. methanol, isopropanol, ethanol, dioxane, or tetrahydrofuran), or in a solvent mixture (e.g. tetrahydrofuran and water or isopropanol and water), advantageously by using an inorganic acid (e.g. hydrochloric acid, sulphuric acid or boron trifluoride etherate), or an organic acid (e.g. toluenesulphonic acid), or in acidic ion exchanger (e.g. Amberlyst K10) as catalyst, at a temperature between 0° C. and 100° C., giving compounds of the formula I. The reaction of a substituted aldehyde of the formula II, of an isonitrile of the formula R1NC and 4-aminobenzonitrile under similar reaction conditions leads to compounds of the formula IV in which Q is hydrogen.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
substituted benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 16

Identifiers

REACTION_CXSMILES
N#[C-].N[C:4]1[CH:12]=[CH:11][C:7]([C:8](N)=N)=[CH:6][CH:5]=1.Cl.[S:14](=O)(=[O:17])([OH:16])[OH:15].B(F)(F)F.CCOCC>O.C(O)(C)C.O1CCCC1.O1CCOCC1.C(O)C.CO>[C:7]1([CH3:8])[C:6]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:5][CH:4]=[CH:12][CH:11]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Nine
Name
substituted benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#[C-]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=N)N)C=C1
Step Twelve
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step 16
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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